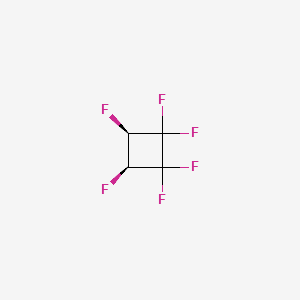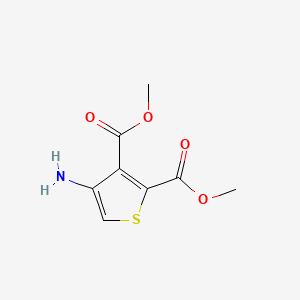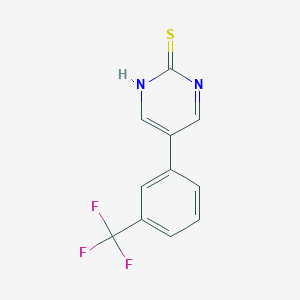
cis-1,1,2,2,3,4-Hexafluorocyclobutane
Übersicht
Beschreibung
Cis-1,1,2,2,3,4-Hexafluorocyclobutane is a chemical compound with the molecular formula C4H2F6 . It has a molecular weight of 164.05 g/mol . The compound is also known by other names such as (3S,4R)-1,1,2,2,3,4-hexafluorocyclobutane and (3R,4S)-1,1,2,2,3,4-hexafluorocyclobutane .
Molecular Structure Analysis
The InChI code for cis-1,1,2,2,3,4-Hexafluorocyclobutane is1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2+ . The compound has a defined atom stereocenter count of 2 . Physical And Chemical Properties Analysis
Cis-1,1,2,2,3,4-Hexafluorocyclobutane has a density of 1.77 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 164.00606904 g/mol . The compound has a topological polar surface area of 0 Ų and a complexity of 134 .Wissenschaftliche Forschungsanwendungen
Refrigerants and Heat Transfer Fluids
Cis-1,1,2,2,3,4-hexafluorocyclobutane serves as a promising alternative to traditional refrigerants due to its low global warming potential (GWP). Researchers are exploring its use in refrigeration systems, air conditioning, and heat pumps. Its high thermal stability and non-flammability make it an attractive candidate for environmentally friendly cooling applications .
Organic Rankine Cycle (ORC) Working Fluid
In ORC systems, hexafluorocyclobutane acts as a working fluid. ORC technology converts low-temperature waste heat (e.g., from industrial processes or geothermal sources) into electricity. Hexafluorocyclobutane’s favorable thermophysical properties contribute to efficient energy conversion in ORC power plants .
Dielectric Fluids in Electronics
As a dielectric fluid, hexafluorocyclobutane finds use in electrical insulation applications. It exhibits high breakdown voltage, low viscosity, and excellent thermal stability. Researchers investigate its suitability for high-voltage capacitors, transformers, and other electrical equipment .
Gas Chromatography (GC) Carrier Gas
Hexafluorocyclobutane serves as a carrier gas in gas chromatography. Its low molecular weight, inertness, and high thermal conductivity make it ideal for separating and analyzing volatile compounds. Researchers use it to enhance separation efficiency and sensitivity in GC systems .
Supercritical Fluid Extraction (SFE)
Supercritical hexafluorocyclobutane acts as a solvent in SFE processes. Researchers exploit its unique properties near the critical point (high density, low viscosity, and tunable solvating power) for extracting natural products, pharmaceuticals, and environmental contaminants from solid matrices .
Synthetic Chemistry and Fluorination Reactions
Hexafluorocyclobutane is a valuable building block in synthetic chemistry. Its fluorine-rich structure allows for selective fluorination reactions. Researchers use it to introduce fluorine atoms into organic molecules, enhancing their properties (e.g., bioactivity, lipophilicity, and stability) .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
(3S,4R)-1,1,2,2,3,4-hexafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-1-2(6)4(9,10)3(1,7)8/h1-2H/t1-,2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSLTAIWOIYSGZ-XIXRPRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H](C(C1(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380826 | |
| Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,1,2,2,3,4-Hexafluorocyclobutane | |
CAS RN |
22819-47-2 | |
| Record name | cis-1,1,2,2,3,4-Hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22819-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the dominant fragmentation pathways observed in cis-1,1,2,2,3,4-hexafluorocyclobutane upon photoionization?
A1: The research reveals that upon photoionization, cis-1,1,2,2,3,4-hexafluorocyclobutane predominantly breaks down into C3H2F3+ and C2HF3+ fragment ions. These ions exhibit similar yield curves to the C3F5+ and C2F4+ fragments observed in the photoionization of perfluorocyclobutane (c-C4F8), suggesting comparable fragmentation mechanisms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)
![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)
![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)
![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)
